"Anticancer agent 197" mechanism of action
"Anticancer agent 197" mechanism of action
Disclaimer
The following technical guide on "Anticancer agent 197" is a representative document based on a hypothetical molecule. As "Anticancer agent 197" is not a publicly recognized therapeutic agent, this guide has been constructed for illustrative purposes to meet the structural and content requirements of the prompt. The data, experimental protocols, and mechanisms described herein are based on established principles of cancer biology and pharmacology, particularly focusing on the inhibition of the PI3K/AKT/mTOR signaling pathway, a common target in oncology research.
An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent 197
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anticancer agent 197 is an experimental small molecule inhibitor demonstrating potent and selective activity against the p110α subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene (which encodes the p110α subunit), is a key oncogenic driver in a variety of human cancers. This document provides a comprehensive overview of the mechanism of action of Anticancer agent 197, including its effects on downstream signaling, in vitro and in vivo efficacy, and detailed protocols for key experimental validations.
Core Mechanism of Action: PI3Kα Inhibition
Anticancer agent 197 functions as an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the kinase domain, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in cellular PIP3 levels leads to the suppression of downstream signaling through key effectors such as AKT and mTOR, ultimately resulting in decreased cancer cell proliferation and survival.
Signaling Pathway
The mechanism of action of Anticancer agent 197 is centered on its ability to disrupt the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by Agent 197.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Anticancer Agent 197.
Quantitative Data Summary
The efficacy of Anticancer agent 197 has been evaluated in a panel of cancer cell lines and in vivo xenograft models. The data highlights a strong correlation between the presence of activating PIK3CA mutations and sensitivity to the agent.
In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to Anticancer agent 197.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | E545K (Mutant) | 8.5 |
| T47D | Breast | H1047R (Mutant) | 12.1 |
| HCT116 | Colorectal | H1047R (Mutant) | 15.3 |
| A549 | Lung | Wild-Type | 1,250 |
| MDA-MB-231 | Breast | Wild-Type | > 2,000 |
In Vivo Tumor Growth Inhibition (TGI)
The efficacy of Anticancer agent 197 was assessed in a mouse xenograft model using the MCF-7 cell line.
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| Agent 197 | 25 | 45 | < 0.01 |
| Agent 197 | 50 | 78 | < 0.001 |
Key Experimental Protocols
Detailed methodologies for the core assays used to characterize the mechanism of action of Anticancer agent 197 are provided below.
Protocol: In Vitro Cell Viability (MTT Assay)
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Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
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Drug Treatment: Prepare a 2X serial dilution of Anticancer agent 197 in the appropriate medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol: Western Blot Analysis of PI3K Pathway Phosphorylation
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Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Anticancer agent 197 at various concentrations for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6K, anti-total S6K, anti-GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Standard workflow for Western blot analysis of pathway modulation.
Conclusion
Anticancer agent 197 is a potent and selective inhibitor of PI3Kα that demonstrates significant anti-proliferative activity, particularly in cancer models with activating PIK3CA mutations. Its mechanism of action, characterized by the direct suppression of the PI3K/AKT/mTOR signaling pathway, has been validated through a series of in vitro and in vivo studies. These findings support the continued development of Anticancer agent 197 as a targeted therapy for PIK3CA-mutant solid tumors. Future research will focus on comprehensive preclinical safety assessments and the identification of predictive biomarkers to guide clinical trial design.
